

# Potential off-target effects of Chmfl-flt3-122

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## Compound of Interest

Compound Name: Chmfl-flt3-122

Cat. No.: B606659

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## Technical Support Center: Chmfl-flt3-122

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **Chmfl-flt3-122**. This resource is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What are the known primary off-targets of **Chmfl-flt3-122**?

A1: **Chmfl-flt3-122** is a potent and selective FLT3 inhibitor. However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. The primary known off-targets are Bruton's tyrosine kinase (BTK) and c-KIT.<sup>[1][2][3][4][5][6]</sup> The compound displays a more than 10-fold selectivity for FLT3 over BTK and a 170-fold selectivity over c-KIT in in vitro assays.<sup>[1][3][4][5]</sup> This high selectivity against c-KIT is a key feature, suggesting a reduced risk of myelosuppression, a common side effect associated with dual FLT3/c-KIT inhibition.<sup>[1][4][5]</sup>

Q2: Has a comprehensive kinome-wide selectivity profile for **Chmfl-flt3-122** been published?

A2: A comprehensive kinome scan specifically for **Chmfl-flt3-122** has not been identified in the public domain. However, a kinome-wide selectivity profiling was performed for a closely related and highly potent FLT3 inhibitor, CHMFL-FLT3-165. This study revealed binding affinity for other kinases such as BLK, HER2, LATS2, MEK5, PDGFR $\beta$ , RET, SRMS, and YES at a concentration of 1000 nM.<sup>[7]</sup> Researchers should consider that **Chmfl-flt3-122** might have a similar, though not identical, off-target profile.

Q3: What is the mechanism of action of **Chmfl-flt3-122** that could contribute to off-target effects?

A3: **Chmfl-flt3-122** is an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the FLT3 kinase, preventing the transfer of phosphate from ATP to its substrates. Due to the conserved nature of the ATP-binding site across the human kinome, ATP-competitive inhibitors can bind to and inhibit other kinases to varying degrees, leading to off-target effects.

Q4: What are the potential cellular consequences of off-target inhibition by **Chmfl-flt3-122**?

A4: Off-target inhibition can lead to a range of cellular effects, depending on the kinases involved and their roles in signaling pathways. For example, inhibition of c-KIT can lead to myelosuppression.<sup>[1][4][5]</sup> Inhibition of other kinases like those in the list for the related compound CHMFL-FLT3-165 (e.g., PDGFR $\beta$ , HER2) could potentially impact pathways related to cell growth, proliferation, and survival in other cell types. It is crucial to evaluate the off-target effects in the specific cellular context of your experiments.

## Troubleshooting Guides

### Guide 1: Investigating Unexpected Phenotypes in Cell-Based Assays

**Problem:** You observe an unexpected cellular phenotype (e.g., toxicity in a cell line that does not express FLT3, unexpected morphological changes) when treating with **Chmfl-flt3-122**.

**Possible Cause:** The observed phenotype might be due to the inhibition of an off-target kinase.

**Troubleshooting Steps:**

- **Confirm On-Target Activity:** First, ensure that the observed phenotype is not an indirect consequence of FLT3 inhibition in your specific cell model, even if FLT3 expression is low.
- **Literature Review:** Cross-reference the known off-targets of **Chmfl-flt3-122** (BTK, c-KIT) and related compounds (e.g., those identified for CHMFL-FLT3-165) with the signaling pathways known to be active in your cell line.

- **Orthogonal Inhibitors:** Use a structurally different FLT3 inhibitor with a known and distinct off-target profile. If the unexpected phenotype persists with the new inhibitor, it is more likely to be an on-target effect of FLT3 inhibition. If the phenotype is unique to **Chmfl-flt3-122**, it strongly suggests an off-target effect.
- **Rescue Experiments:** If a specific off-target is suspected, attempt to rescue the phenotype by activating the downstream signaling pathway of that kinase through alternative means (e.g., adding a downstream growth factor).
- **Kinase Profiling:** For a comprehensive analysis, consider performing a kinome-wide selectivity profiling of **Chmfl-flt3-122** using services offered by various commercial vendors.  
[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Guide 2: Addressing Discrepancies in IC50/GI50 Values

**Problem:** The IC50 or GI50 value you determine for **Chmfl-flt3-122** in your assay is significantly different from the published values.

**Possible Causes:**

- Variations in experimental conditions.
- Cell line-specific differences.
- Compound stability or purity issues.

**Troubleshooting Steps:**

- **Verify Assay Conditions:**
  - **ATP Concentration:** In biochemical assays, the IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used. Ensure your ATP concentration is clearly defined and consider testing at physiological ATP levels (around 1 mM) for more relevant results.[\[9\]](#)[\[13\]](#)
  - **Enzyme and Substrate Concentrations:** Ensure that the enzyme and substrate concentrations are optimized and within the linear range of the assay.

- Cell-Based Assay Considerations:
  - Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density.
  - Serum Concentration: Components in serum can bind to the compound, reducing its effective concentration. Consider performing assays in reduced serum conditions if appropriate for your cell line.
  - Incubation Time: The duration of compound exposure can significantly impact the observed potency.
- Compound Quality:
  - Purity and Integrity: Verify the purity of your **Chmfl-flt3-122** stock using analytical methods like HPLC-MS.
  - Solubility: Ensure the compound is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of potency.
- Control Compounds: Include a well-characterized control inhibitor with a known potency in your assays to validate your experimental setup.

## Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of **Chmfl-flt3-122**

Target Kinase	IC50 (nM)	Selectivity vs. FLT3	Reference(s)
FLT3	40	1x	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
BTK	421	>10x	<a href="#">[2]</a> <a href="#">[6]</a>
c-KIT	559	~14x	<a href="#">[2]</a> <a href="#">[6]</a>

Table 2: Cellular Anti-proliferative Activity of **Chmfl-flt3-122**

Cell Line	FLT3 Status	GI50 (nM)	Reference(s)
MV4-11	FLT3-ITD positive	22	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
MOLM-13	FLT3-ITD positive	21	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
MOLM-14	FLT3-ITD positive	42	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
BaF3 (TEL-FLT3)	-	11	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
BaF3 (TEL-c-KIT)	-	1900	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols

### Protocol 1: In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of **Chmfl-flt3-122** against a kinase of interest. Specific conditions (e.g., enzyme and substrate concentrations, buffer components) should be optimized for each kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- **Chmfl-flt3-122** stock solution (in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP solution
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Chmfl-flt3-122** in kinase assay buffer. Include a DMSO-only control.
- **Kinase Reaction:**
  - Add the diluted **Chmfl-flt3-122** or DMSO control to the wells of a 384-well plate.
  - Add the kinase and substrate mixture to the wells.
  - Incubate for a pre-determined time at room temperature to allow for compound binding.
  - Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the  $K_m$  value for the kinase for accurate  $IC_{50}$  determination.
  - Incubate the reaction for the optimized duration at 30°C.
- **Detection:**
  - Stop the kinase reaction according to the detection kit manufacturer's instructions.
  - Add the detection reagent to measure kinase activity (e.g., luminescence for ADP-Glo™).
- **Data Analysis:**
  - Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
  - Plot the percentage of inhibition against the logarithm of the **Chmfl-flt3-122** concentration.
  - Determine the  $IC_{50}$  value by fitting the data to a four-parameter logistic equation.

## Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment.

Materials:

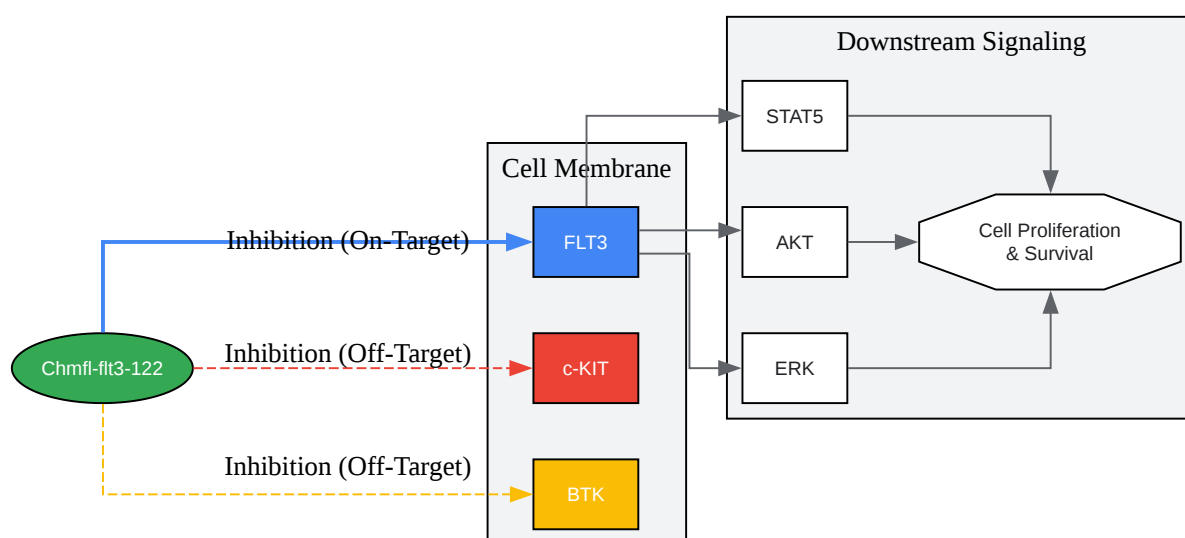
- Cells of interest
- **Chmfl-flt3-122**
- Cell culture medium
- PBS (Phosphate-Buffered Saline)
- Lysis buffer with protease and phosphatase inhibitors
- Equipment for heating cell suspensions (e.g., PCR thermocycler)
- Equipment for protein quantification (e.g., Western blot apparatus, antibodies against the target protein and a loading control)

Procedure:

- Cell Treatment: Treat cultured cells with **Chmfl-flt3-122** at the desired concentration or with a vehicle control (DMSO) for a specific duration.
- Heating:
  - Harvest and wash the cells with PBS.
  - Resuspend the cell pellets in PBS and aliquot them into PCR tubes.
  - Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
  - Cool the samples to room temperature.
- Lysis and Protein Quantification:
  - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
  - Separate the soluble fraction (containing the non-denatured protein) from the precipitated aggregates by centrifugation.
  - Collect the supernatant and determine the protein concentration.

- Analysis:
  - Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.
  - A ligand-bound protein will be more stable at higher temperatures, resulting in a shift of its melting curve to the right compared to the vehicle-treated control.

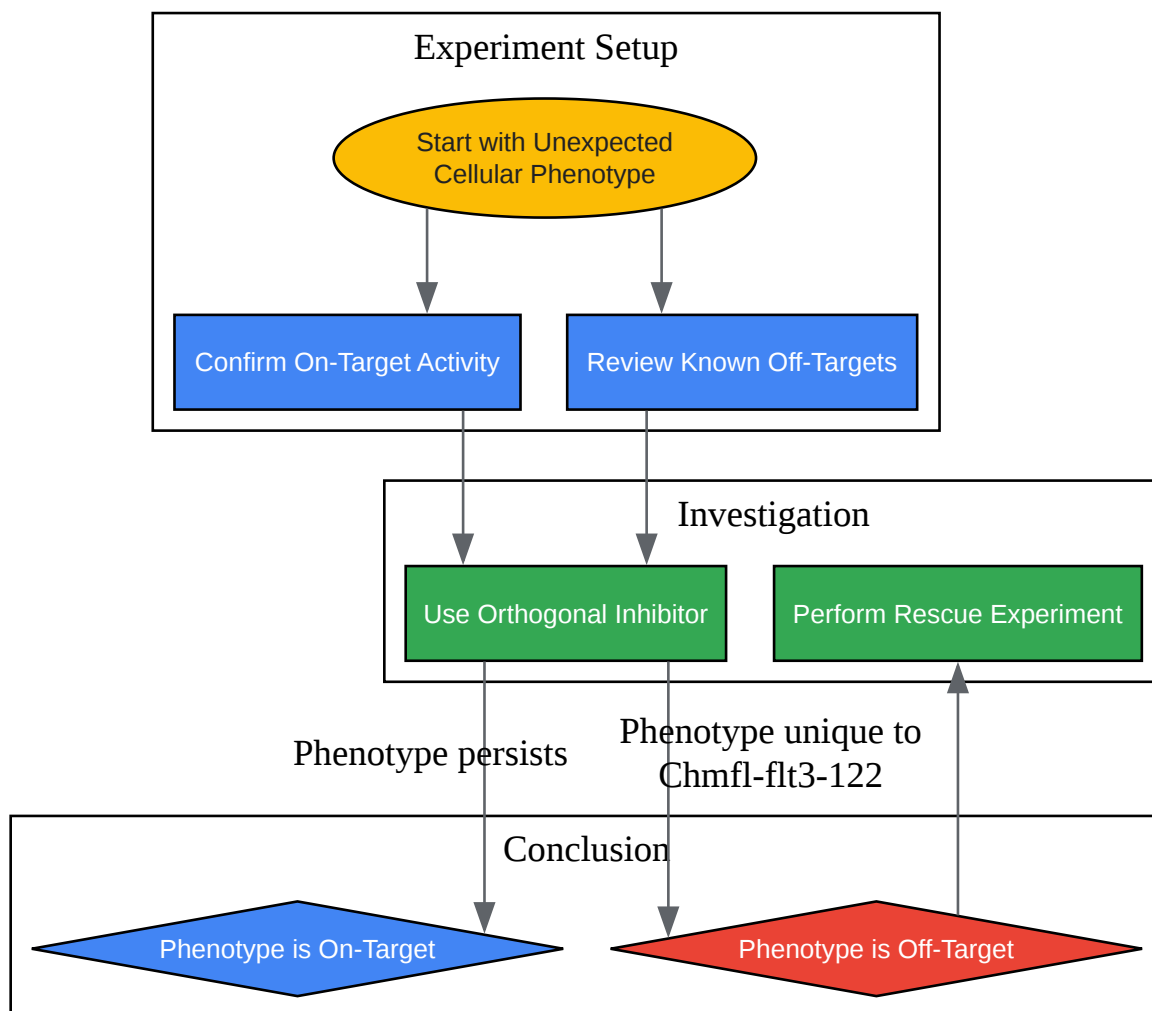
## Visualizations



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Caption: On- and off-target inhibition by **Chmfl-flt3-122**.





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Caption: Troubleshooting workflow for unexpected phenotypes.

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